

Application Notes and Protocols: Pigment Yellow 155 in Textile Printing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Yellow 155*

Cat. No.: *B3429796*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 155 (C.I. 200310) is a high-performance organic pigment belonging to the bisacetoacetarylde chemical class.^[1] It is characterized by its brilliant, clean, greenish-yellow shade, high color strength, and good solvent resistance.^[1] Due to its excellent lightfastness and thermal stability, **Pigment Yellow 155** is utilized in a variety of applications, including plastics, coatings, and printing inks.^{[1][2][3][4]} In the textile industry, it is employed in printing processes for both natural and synthetic fibers, where it imparts vibrant and durable coloration.^{[3][5]}

This document provides detailed application notes and experimental protocols for the use of **Pigment Yellow 155** in textile printing, with a focus on methodologies relevant to a research and development setting.

Physicochemical Properties and Performance Data

Pigment Yellow 155 is a disazo-based organic pigment.^[6] It is insoluble in water and most common organic solvents.^[7] Its key properties are summarized in the tables below.

Table 1: General Physicochemical Properties of **Pigment Yellow 155**

Property	Value	Source(s)
C.I. Name	Pigment Yellow 155	[1]
C.I. Number	200310	[1]
CAS Number	68516-73-4	[2][8]
Molecular Formula	C ₃₄ H ₃₂ N ₆ O ₁₂	[1][2][8]
Molecular Weight	716.65 g/mol	[7]
Appearance	Yellow Powder	[8]
Shade	Greenish Yellow	[1][2]
Density	1.37 - 1.80 g/cm ³	[9][10][11]
Oil Absorption	40-55 ml/100g	[10][11]
Average Particle Size	80 - 180 nm	[12]

Table 2: Fastness Properties of **Pigment Yellow 155** in Textile Applications

Fastness Property	Rating (Scale)	Description	Source(s)
Light Fastness	7-8 (Blue Wool Scale 1-8)	Excellent resistance to fading upon light exposure.	[1] [9] [10] [11]
Wash Fastness	4-5 (Grey Scale 1-5)	Good to excellent resistance to color change and staining after washing.	[13]
Rubbing/Crocking (Dry)	4-5 (Grey Scale 1-5)	Good to excellent resistance to color transfer when rubbed dry.	[11]
Rubbing/Crocking (Wet)	4 (Grey Scale 1-5)	Good resistance to color transfer when rubbed wet.	[11]
Acid Resistance	5 (Grey Scale 1-5)	Excellent resistance to acidic conditions.	[1] [10] [11]
Alkali Resistance	4-5 (Grey Scale 1-5)	Good to excellent resistance to alkaline conditions.	[1] [10] [11]
Migration Resistance	4-5 (Grey Scale 1-5)	Good to excellent resistance to bleeding or migrating into adjacent materials.	[1] [11]
Heat Resistance	180 - 300 °C	Stable at typical textile curing temperatures.	[4] [9] [10] [13]

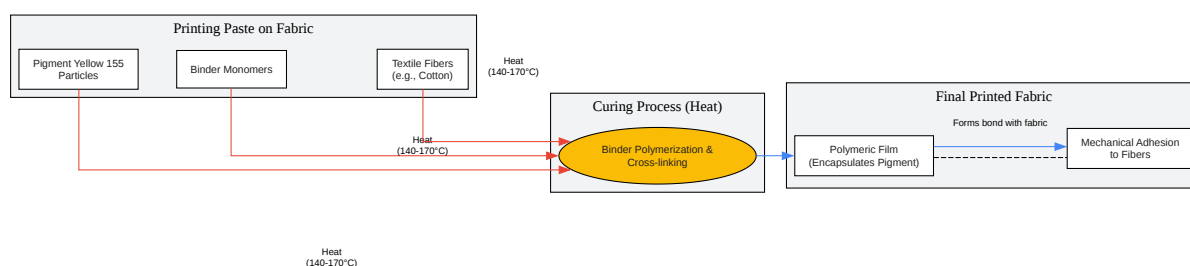
Note: Fastness properties can vary depending on the substrate, pigment concentration, binder system, and curing process.

Chemical Structure and Fixation Mechanism

The chemical structure of **Pigment Yellow 155** is presented below. In textile printing, pigments, being insoluble particles, do not form chemical bonds with the fibers. Instead, they are physically held onto the fabric surface by a polymeric binder. The process involves the application of a printing paste containing the pigment, a binder, a thickener, and other auxiliaries. Upon heating (curing), the binder monomers polymerize and cross-link, forming a durable, transparent film that encapsulates the pigment particles and adheres them to the textile fibers.^{[3][14][15][16]}

Figure 1: Chemical Structure of **Pigment Yellow 155**.

The interaction between the binder and the fabric is primarily a mechanical bond, enhanced by some adhesive forces. The quality of this bond is critical for the final print's durability, particularly its wash and rub fastness. Acrylic-based binders are commonly used due to their good film-forming properties and durability.^[17]



[Click to download full resolution via product page](#)

Figure 2: Pigment Fixation Mechanism on Textiles.

Experimental Protocols

Materials and Equipment

- Pigment: **Pigment Yellow 155** powder.
- Textile Substrates: 100% Cotton (scoured and bleached), 100% Polyester (pre-treated).
- Binder: Commercial acrylic-based textile printing binder (e.g., Texicryl® 13-400 or similar).
[\[18\]](#)
- Thickener: Synthetic thickener for pigment printing (e.g., acrylic polymer-based).[\[6\]](#)
- Fixing Agent (optional): Cross-linking agent compatible with the binder.
- Softener (optional): To improve the hand-feel of the printed fabric.
- Deionized Water.
- Ammonia (aqueous solution): For pH adjustment.
- Laboratory Scale/Balance.
- High-speed stirrer/homogenizer.
- pH meter.
- Screen printing apparatus (manual or automated).
- Drying oven or heat press.
- Curing oven (e.g., tenter frame).

Preparation of Printing Paste

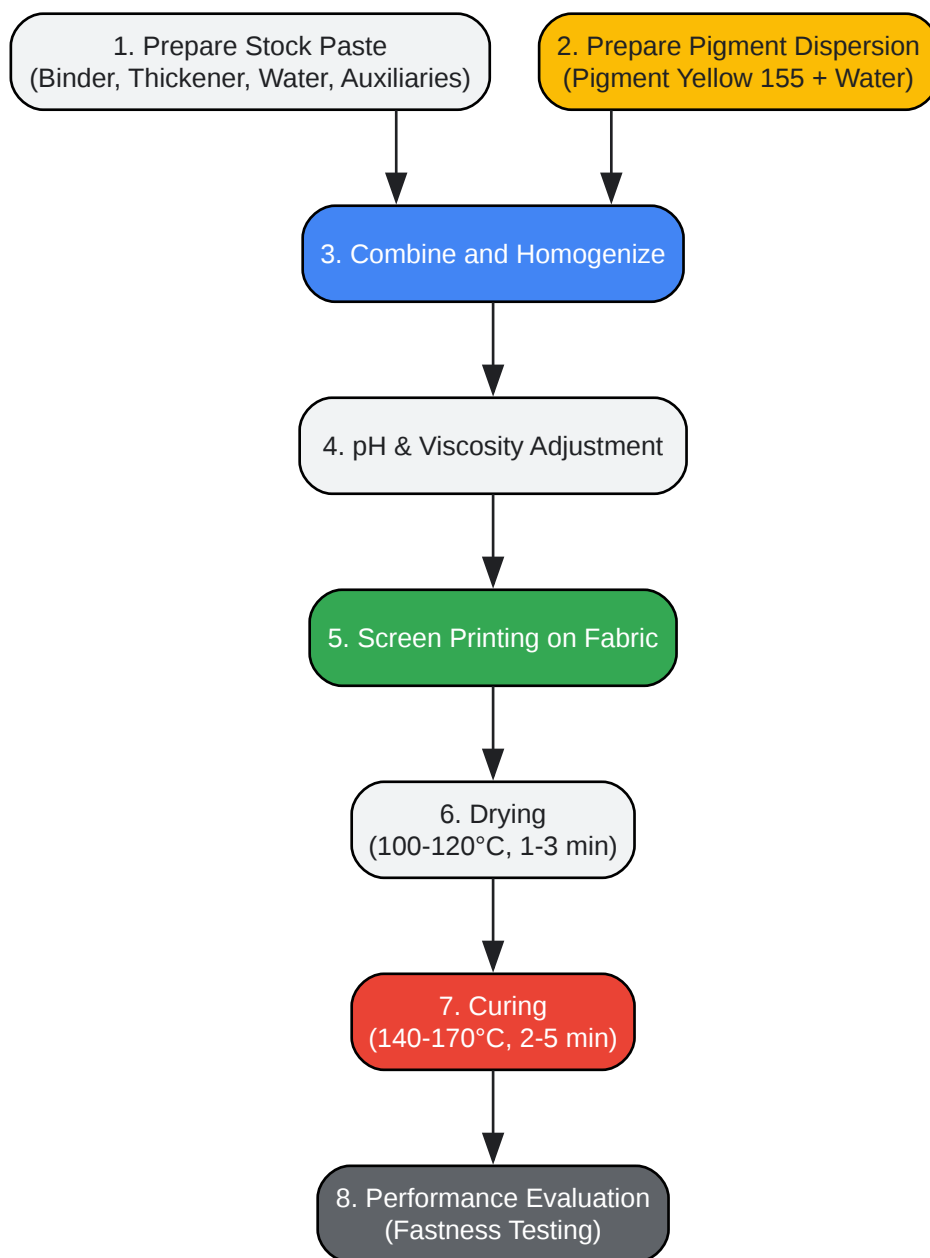
This protocol provides a starting formulation. Researchers should optimize the ratios based on the specific substrate, desired color depth, and performance requirements.

Table 3: Example Printing Paste Formulation

Component	Concentration (% w/w)	Purpose
Pigment Yellow 155	1.0 - 5.0	Colorant
Binder	10.0 - 20.0	Adhesion of pigment to fabric
Thickener	2.0 - 4.0	Viscosity control for printing
Fixing Agent (optional)	1.0 - 2.0	Enhances cross-linking and fastness
Softener (optional)	1.0 - 3.0	Improves hand-feel
Aqueous Ammonia (25%)	0.1 - 0.5	Adjust pH to ~8.0-9.0
Deionized Water	To 100	Vehicle/Solvent

Procedure:

- In a suitable beaker, weigh the required amount of deionized water.
- While stirring, slowly add the binder, thickener, and any other auxiliaries (fixer, softener).
- Continue stirring until a homogeneous stock paste is formed.
- In a separate container, create a dispersion of **Pigment Yellow 155** in a small amount of water.
- Slowly add the pigment dispersion to the stock paste under high-speed stirring.
- Continue homogenization for 15-20 minutes to ensure uniform pigment distribution.
- Check the pH of the final printing paste and adjust to 8.0-9.0 using aqueous ammonia if necessary.
- Measure the viscosity and adjust with thickener or water as needed for the intended printing method.



[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for Textile Printing.

Printing, Drying, and Curing Protocol

- **Printing:** Apply the prepared paste to the textile substrate using a screen of appropriate mesh size. Ensure even application and sharp pattern definition.
- **Drying:** Immediately after printing, dry the fabric to remove water. A typical drying process is conducted at 100-120°C for 1-3 minutes.^[3] This step is crucial to prevent pigment migration

before curing.

- Curing: The final fixation of the pigment is achieved through curing. This step polymerizes the binder, forming a stable film.[\[3\]](#)
 - For Cotton: Cure at 140-160°C for 3-5 minutes.[\[14\]](#)
 - For Polyester: Cure at 160-180°C for 2-3 minutes.[\[3\]](#)[\[14\]](#)
 - Note: Curing time and temperature are critical parameters that must be optimized. Insufficient curing leads to poor wash fastness.[\[3\]](#)

Performance Evaluation Protocols

The following standard test methods should be used to evaluate the performance of the printed textiles.

4.4.1. Color Fastness to Light (AATCC TM16.3 or ISO 105-B02)

- Principle: This test evaluates the resistance of the color to fading when exposed to an artificial light source that simulates natural daylight.[\[2\]](#)[\[6\]](#)[\[19\]](#)[\[20\]](#)
- Apparatus: Xenon-arc lamp fading apparatus.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Procedure (Summary):
 - Mount a specimen of the printed fabric in a sample holder.
 - Partially cover the specimen with an opaque mask.
 - Place the specimen in the xenon-arc apparatus along with Blue Wool lightfastness standards.[\[2\]](#)[\[21\]](#)
 - Expose the samples to the light source for a specified duration (e.g., 20 or 40 AATCC Fading Units).
 - Remove the specimen and evaluate the color change of the exposed area compared to the unexposed area using the AATCC Gray Scale for Color Change. The rating is

determined by comparing the fading of the specimen to the fading of the Blue Wool standards.[1]

4.4.2. Color Fastness to Washing (AATCC TM61 or ISO 105-C06)

- Principle: This accelerated test simulates the effect of multiple home or commercial launderings on the printed fabric.[4][22][23][24]
- Apparatus: Launder-Ometer or similar accelerated laundering machine.[4]
- Procedure (Summary):
 - Prepare a composite specimen by sewing the printed fabric sample to a multi-fiber test fabric.
 - Place the specimen in a stainless steel container with a specified volume of detergent solution and stainless steel balls (to simulate mechanical abrasion).[4]
 - Operate the machine for a specified time and temperature (e.g., Test 2A: 45 minutes at 49°C).
 - After the cycle, rinse and dry the specimen.
 - Evaluate the color change of the printed sample using the Gray Scale for Color Change and the degree of staining on the multi-fiber test fabric using the Gray Scale for Staining. [4][24]

4.4.3. Color Fastness to Rubbing/Crocking (AATCC TM8 or ISO 105-X12)

- Principle: This test determines the amount of color transferred from the surface of the printed fabric to another surface by rubbing.[3][7][8][9][12][25]
- Apparatus: Crockmeter.[3]
- Procedure (Summary):
 - Mount the printed fabric specimen on the base of the Crockmeter.

- Dry Crocking: Mount a standard white cotton test cloth onto the rubbing finger. Operate the Crockmeter for 10 complete turns.
- Wet Crocking: Wet a new white cotton test cloth with deionized water to a specified pickup percentage, then mount and test as in the dry procedure.
- Evaluate the amount of color transferred to the white test cloths using the Gray Scale for Staining or the Chromatic Transference Scale.[\[9\]](#)[\[25\]](#)

Safety and Handling

- General Precautions: Handle **Pigment Yellow 155** in a well-ventilated area.[\[26\]](#) Avoid breathing dust.[\[26\]](#)[\[27\]](#) Avoid contact with skin and eyes.[\[27\]](#)
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, gloves, and a lab coat.[\[26\]](#)[\[27\]](#) If dust formation is likely, use a NIOSH-approved respirator.[\[26\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition and acidic materials.[\[26\]](#)[\[27\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[\[26\]](#)[\[28\]](#)[\[29\]](#)

Troubleshooting

- Poor Color Yield: May be due to insufficient pigment concentration, poor pigment dispersion, or incorrect printing paste viscosity.
- Low Wash/Rub Fastness: Often caused by insufficient curing (time or temperature), an inadequate amount of binder, or an incompatible binder-pigment system.[\[3\]](#)
- Stiff Fabric Hand-feel: Can result from excessive binder concentration. The addition of a softener to the printing paste can mitigate this.
- Poor Print Definition: Usually related to incorrect printing paste viscosity (too low). Adjust by increasing the thickener concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brentanofabrics.com [brentanofabrics.com]
- 2. ISO 105-B02 | Q-Lab [q-lab.com]
- 3. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 6. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 7. BS EN ISO 105-X12:2002 | 7 Oct 2002 | BSI Knowledge [knowledge.bsigroup.com]
- 8. scribd.com [scribd.com]
- 9. aatcc test methods.com [aatcc test methods.com]
- 10. BS EN ISO 105-C06:2010 | 30 Apr 2010 | BSI Knowledge [knowledge.bsigroup.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. aatcc test methods.com [aatcc test methods.com]
- 13. AATCC Test Method 61.pptx [slideshare.net]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. contracttextiles.org [contracttextiles.org]
- 16. Textile Pigment Printing: Chemistry of Binders [textilefocus.com]
- 17. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 18. brentanofabrics.com [brentanofabrics.com]
- 19. blog.qima.com [blog.qima.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab [q-lab.com]

- 22. Exploring AATCC standards for fabric colorfastness - News and Articles [textiletradebuddy.com]
- 23. AATCC - AATCC [members.aatcc.org]
- 24. aatcc-test-methods.com [aatcc-test-methods.com]
- 25. AATCC TM8: Understanding colorfastness to crocking in fabrics| Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 26. scribd.com [scribd.com]
- 27. zeyachem.net [zeyachem.net]
- 28. biosynth.com [biosynth.com]
- 29. echemi.com [echemi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pigment Yellow 155 in Textile Printing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429796#application-of-pigment-yellow-155-in-textile-printing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

